![molecular formula C10H14N2O3S B2906696 N-Methyl-3-(3-sulfamoylphenyl)propanamide CAS No. 2138512-44-2](/img/structure/B2906696.png)
N-Methyl-3-(3-sulfamoylphenyl)propanamide
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Overview
Description
“N-Methyl-3-(3-sulfamoylphenyl)propanamide” is a chemical compound with the molecular formula C10H14N2O3S. The name suggests that it is a propanamide, which is a type of compound that includes a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The “N-Methyl” part indicates that a methyl group (CH3) is attached to the nitrogen atom. The “3-sulfamoylphenyl” part suggests that a phenyl group (a ring of 6 carbon atoms, similar to benzene) with a sulfamoyl group (SO2NH2) attached is also part of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like melting point, boiling point, solubility, and stability. Without specific experimental data, these properties cannot be accurately determined for "N-Methyl-3-(3-sulfamoylphenyl)propanamide" .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information on whether “N-Methyl-3-(3-sulfamoylphenyl)propanamide” has any biological activity, it’s not possible to provide a mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-3-(3-sulfamoylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-12-10(13)6-5-8-3-2-4-9(7-8)16(11,14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYDQQIRMBIHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC(=CC=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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